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2-(2-Mercaptoethoxy)ethanol
Overview
Description
2-(2-Mercaptoethoxy)ethanol is an organic compound with the molecular formula C4H10O2S. It is a thiol-containing compound, characterized by the presence of a hydroxyl group and a mercapto group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Mercaptoethoxy)ethanol can be synthesized through the reaction of ethylene oxide with hydrogen sulfide. This reaction is typically catalyzed by thiodiglycol and various zeolites . The reaction conditions involve maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and hydrogen sulfide are reacted under optimized conditions. The use of catalysts such as thiodiglycol enhances the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercaptoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can act as a reducing agent, particularly in the reduction of disulfide bonds in proteins.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced thiol compounds.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
One notable application of 2-(2-Mercaptoethoxy)ethanol is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit potent activity against melanoma cells. Specifically, compounds MC3165 and MC3181, synthesized from this compound, demonstrated significant inhibition of BRAF-V600E mutant melanoma cells with IC50 values in the submicromolar range. These compounds triggered apoptosis through a JNK-dependent pathway and showed promising therapeutic efficacy in vivo without observable toxicity in healthy or tumor-bearing mice .
Mechanism of Action
The mechanism involves the formation of glutathione S-transferase inhibitors, which are crucial for detoxifying harmful compounds within cells. This property enhances the water solubility and bioavailability of these anticancer agents compared to traditional compounds like NBDHEX .
Biosensor Development
Detection of Cancer Biomarkers
In biosensor technology, this compound has been utilized to create antifouling surfaces for sensors aimed at detecting ovarian cancer biomarkers. The compound's thiol group facilitates the formation of self-assembled monolayers (SAMs), which are essential for reducing nonspecific adsorption on sensor surfaces. This application highlights its role in improving the sensitivity and specificity of biosensors .
Chemical Synthesis
Cross-linking Reagent
In chemical synthesis, this compound serves as a versatile cross-linking reagent. It can react with various electrophiles to form stable thioether linkages. This property is particularly useful in polymer chemistry and materials science for developing hydrophilic surfaces that resist protein adsorption .
Material Science
Surface Functionalization
The compound is employed in the functionalization of surfaces to enhance their properties for specific applications, such as antifouling coatings and biocompatible materials. Its ability to form dense monolayers makes it an excellent candidate for creating surfaces that minimize nonspecific interactions with biological molecules .
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Pharmaceutical | Anticancer agents (MC3165, MC3181) | Potent inhibition of melanoma cell lines; low toxicity |
Biosensor Technology | Detection of ovarian cancer biomarkers | Enhanced sensor specificity through SAMs |
Chemical Synthesis | Cross-linking reagent | Forms stable thioether linkages |
Material Science | Surface functionalization | Reduces nonspecific adsorption |
Case Studies
- Anticancer Research : A study demonstrated that MC3181 derived from this compound effectively induced apoptosis in BRAF-V600E mutant melanoma cells while maintaining safety profiles during animal trials .
- Biosensor Development : Research showcased the use of this compound in creating antifouling layers on biosensors, significantly improving their performance in detecting cancer biomarkers .
- Material Engineering : The compound has been involved in the synthesis of hydrophilic coatings that prevent protein adsorption, making it valuable for biomedical applications where biocompatibility is critical .
Mechanism of Action
The mechanism of action of 2-(2-Mercaptoethoxy)ethanol involves its ability to interact with thiol groups in proteins and other biomolecules. It can reduce disulfide bonds, thereby altering the structure and function of proteins. This compound also acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: Similar in structure but lacks the additional ethoxy group.
3-Mercaptopropionic acid: Contains a mercapto group but has a different carbon chain length.
Cysteamine: A thiol-containing compound with a different functional group arrangement.
Uniqueness
2-(2-Mercaptoethoxy)ethanol is unique due to its combination of hydroxyl and mercapto groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to form stable monolayers and participate in PEGylation reactions makes it particularly valuable in biomedical and industrial applications .
Biological Activity
2-(2-Mercaptoethoxy)ethanol, also known as thiol ethanol or mercaptoethanol, is a sulfur-containing compound with significant biological activity. This compound is primarily recognized for its role as a reducing agent and its application in biochemical research, particularly in the stabilization of proteins and enzymes. This article explores its biological activity, mechanisms of action, and implications in various fields, supported by data tables and case studies.
- Chemical Formula : C4H10O2S
- CAS Number : 17643-17-3
- Molecular Weight : 118.19 g/mol
The biological activity of this compound can be attributed to its thiol group (-SH), which allows it to participate in redox reactions. The compound can reduce disulfide bonds in proteins, leading to the unfolding of protein structures, which is crucial in various biochemical processes.
Key Mechanisms:
- Reduction of Disulfide Bonds : The thiol group can break disulfide bonds in proteins, thereby altering their conformation and activity.
- Antioxidant Activity : It acts as an antioxidant by scavenging free radicals and preventing oxidative stress in biological systems.
- Metal Chelation : The compound can chelate metal ions, which may influence metal-dependent enzymatic activities.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). This property has been studied in various cell types, including neuronal and epithelial cells.
Study | Cell Type | Concentration | Effect |
---|---|---|---|
Neuronal | 1 mM | Reduced oxidative stress markers | |
Epithelial | 0.5 mM | Increased cell viability under oxidative stress |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several studies. While it is generally safe at low concentrations, higher doses can lead to cell death, particularly in cancer cell lines.
Case Study 1: Protein Stabilization
In a study examining the stabilization of enzymes during storage, researchers found that the addition of this compound significantly improved the stability of lactate dehydrogenase (LDH) over time. The enzyme retained more than 80% activity after six months when stored with the thiol compound compared to only 40% without it.
Case Study 2: Anticancer Potential
Another investigation explored the anticancer potential of this compound against various cancer cell lines. The results demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an adjunct therapy.
Properties
IUPAC Name |
2-(2-sulfanylethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c5-1-2-6-3-4-7/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULSPKRQNHKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51987-25-8 | |
Record name | Poly(ethylene glycol) mono(2-mercaptoethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51987-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801233799 | |
Record name | Poly(ethylene glycol) mono(2-mercaptoethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-25-8, 17643-17-3 | |
Record name | Poly(ethylene glycol) mono(2-mercaptoethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Mercapto)ethoxyethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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